Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate
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Overview
Description
Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate is an organic compound with the molecular formula C10H11NO5. It is a derivative of propanoic acid and features a nitrophenyl group, which is known for its diverse chemical reactivity and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate typically involves the esterification of 2-hydroxy-3-(3-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed
Oxidation: 2-amino-3-(3-nitrophenyl)propanoate.
Reduction: 2-hydroxy-3-(3-nitrophenyl)propanoic acid.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
- Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate
- Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate
Uniqueness
Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H11NO5 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H11NO5/c1-16-10(13)9(12)6-7-3-2-4-8(5-7)11(14)15/h2-5,9,12H,6H2,1H3 |
InChI Key |
XUSIKMLNPLTNGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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